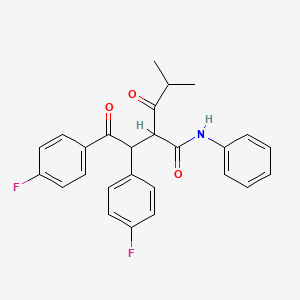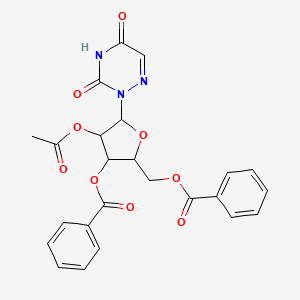![molecular formula C21H23FN2O4S B12096144 Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 209350-13-0](/img/structure/B12096144.png)
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
The synthesis of Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives and suitable electrophiles.
Spirocyclization: The spiro linkage is introduced by reacting the indoline core with a piperidine derivative under specific conditions.
Functional Group Introduction: The fluorine atom and the methylsulfonyl group are introduced through selective halogenation and sulfonylation reactions, respectively.
Benzylation: The final step involves the benzylation of the carboxylate group to obtain the desired compound.
Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs targeting specific diseases.
Chemical Biology: The compound is used in studies to understand its interaction with biological macromolecules and its effect on cellular pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spiro compounds such as:
Spiro[indoline-3,4’-pyrrolidine]: Known for its biological activity and use in drug development.
Spiro[indoline-3,4’-pyridine]: Studied for its potential therapeutic applications.
Spiro[indoline-3,4’-quinoline]: Investigated for its unique chemical properties and applications in medicinal chemistry.
The uniqueness of Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific functional groups and the spiro linkage, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
209350-13-0 |
|---|---|
Molekularformel |
C21H23FN2O4S |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
benzyl 5-fluoro-1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H23FN2O4S/c1-29(26,27)24-15-21(18-13-17(22)7-8-19(18)24)9-11-23(12-10-21)20(25)28-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 |
InChI-Schlüssel |
OQXWUJLMBFKVRC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=C1C=CC(=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)
![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)

![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)

![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)
![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)

![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)


